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Introduction to Triclabendazole Sulfoxide

Triclabendazole sulfoxide (TCBZ-SO) is the key sulfoxide metabolite of triclabendazole, a benzimidazole

derivative and the primary drug for treating human fascioliasis (liver fluke infection) [1] [2] [3]. It is

believed to be more potent against the parasite than the parent drug itself [1] [2]. Its formation is a crucial

step in the drug's activation, and it contributes significantly to the pharmacological effect and safety profile

of triclabendazole-based treatments.

Quantitative Pharmacokinetic and Safety Profile

The table below summarizes key quantitative data for TCBZ-SO, which is essential for safety and risk

assessment.

Parameter Value Conditions / Notes Source

Mean Peak Plasma
Concentration (Cmax)

38.6 μmol/L Single 10 mg/kg oral TCBZ dose with a
~560-kcal meal [3]

[3]

Time to Cmax (Tmax) 4 hours post-
dose

Single 10 mg/kg oral TCBZ dose with a
~560-kcal meal [3]

[3]
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Parameter Value Conditions / Notes Source

Area Under Curve (AUC) 386 μmol∙h/L Single 10 mg/kg oral TCBZ dose with a
~560-kcal meal [3]

[3]

Plasma Protein Binding 98.4% Highly bound to human plasma proteins
[3]

[3]

Plasma Elimination Half-Life
(t1/2)

14 hours In humans [3] [3]

| Effect on Cardiac Repolarization (ΔΔQTcF) | 9.2 ms (Therapeutic) 21.7 ms (Supratherapeutic) | Peak

mean placebo-corrected change from baseline. Upper 90% CI exceeded 10 ms, indicating an effect cannot be

excluded [1] | [1] | | CYP2C9 Inhibition (IC50) | 1.95 μM | In vitro assessment using human liver

microsomes [4] | [4] | | CYP2C8 Inhibition (IC50) | 8.95 μM | In vitro assessment using human liver

microsomes [4] | [4] | | CYP1A2 Inhibition (IC50) | 4.19 μM | In vitro assessment using human liver

microsomes [4] | [4] | | CYP2C19 Inhibition (IC50) | 0.22 μM | In vitro assessment using human liver

microsomes [4] | [4] |

Metabolic Pathways and Experimental Insights

Metabolic Activation and Disposition

The metabolic pathway of triclabendazole to its active and inactive metabolites is a two-step oxidation

process, as shown in the diagram below.

Triclabendazole (Parent) Triclabendazole Sulfoxide
(Active Metabolite)

Mainly by CYP1A2 Triclabendazole Sulfone
(Active Metabolite)

Mainly by CYP2C9

Click to download full resolution via product page

Metabolic pathway of triclabendazole, highlighting the key enzymes involved in the formation of its sulfoxide

and sulfone metabolites [3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://go.drugbank.com/drugs/DB12245
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6416464/
https://www.smolecule.com/products/s596122?utm_src=pdf-body-img
https://go.drugbank.com/drugs/DB12245
https://www.smolecule.com/products/s596122?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism. Based on in vitro

studies, the primary enzyme responsible for the formation of TCBZ-SO is CYP1A2, with minor

contributions from other CYPs and flavin-containing monooxygenase (FMO) [3]. TCBZ-SO is then further

oxidized to triclabendazole sulfone (TCBZ-SO2), primarily by the CYP2C9 enzyme [3]. Both TCBZ-SO

and TCBZ-SO2 are highly protein-bound in plasma (>98%), which extends their half-life and activity within

the host [2] [3].

In Vitro CYP Inhibition Assessment

A critical aspect of the safety profile is the drug-drug interaction (DDI) potential. An in vitro DDI study

assessed the inhibition potential of TCBZ-SO against major cytochrome P450 enzymes using human liver

microsomes [4]. The key findings are:

Primary Inhibition: TCBZ-SO demonstrated notable inhibition of CYP2C9 (IC50 = 1.95 μM) and
CYP2C19 (IC50 = 0.22 μM) [4].

Secondary Inhibition: It also inhibited CYP2C8 (IC50 = 8.95 μM) and CYP1A2 (IC50 = 4.19 μM) [4].
Risk Assessment: These in vitro data suggest TCBZ-SO has the potential to act as a perpetrator in

clinical DDIs, particularly with drugs that are substrates of CYP2C9 and CYP2C19. A proper clinical
risk assessment strategy is required when TCBZ is co-administered with other medications [4].

Protocol for In Vitro CYP Inhibition Assay

For researchers needing to replicate or understand the basis of the DDI data, the core methodology is

summarized below [4]:

Incubation System: The test compounds (TCBZ, TCBZ-SO, TCBZ-SO2) were incubated with

pooled mixed-gender human liver microsomes (HLM).
Enzyme Activity Probes: The activity of specific CYP enzymes was measured using established

probe substrates. For example, CYP1A2 activity was monitored by the conversion of phenacetin to
acetaminophen.

IC50 Determination: The concentration of the test compound that inhibits enzyme activity by 50%
(IC50) was determined by monitoring the formation of specific metabolite markers for each CYP

enzyme using an LC-MS-MS system.

Key Safety and Resistance Considerations
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Cardiac Repolarization (QTc Prolongation): A thorough QT study in healthy subjects found that

therapeutic and supratherapeutic doses of triclabendazole resulted in a mean placebo-corrected
change in QTcF (ΔΔQTcF) of up to 9.2 ms and 21.7 ms, respectively. As the upper confidence interval

exceeded 10 ms, a clinically relevant effect on cardiac repolarization could not be excluded [1].
Potential Mechanism of Resistance: Evidence suggests that the parasite Fasciola hepatica may

detoxify TCBZ-SO. Proteomic studies show that Glutathione Transferase (GST) enzymes,
particularly from the Mu class, are differentially expressed in flukes exposed to TCBZ-SO, which may

contribute to a resistance mechanism [5]. Furthermore, resistant flukes have been shown to
metabolize TCBZ-SO to the less active TCBZ-sulfone at a higher rate (on average 20% greater) than

susceptible flukes [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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